molecular formula C5H13NOS B554992 L-Methioninol CAS No. 2899-37-8

L-Methioninol

Cat. No. B554992
CAS RN: 2899-37-8
M. Wt: 135.23 g/mol
InChI Key: MIQJGZAEWQQAPN-YFKPBYRVSA-N
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Description

L-Methioninol, also known as L-2-Amino-4-(methylthio)-1-butanol, is a derivative of Methionine . Methionine is an essential amino acid found in protein food sources such as meat and dairy . It is important for many functions in the body, including building new proteins, making DNA, and normal tissue growth and repair .


Synthesis Analysis

L-Methioninol can be synthesized from L-Methionine. In one study, L-Methionine was used to strengthen the terminal synthetic module via site-directed mutation of L-Homoserine O-Succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH . This increased L-Methionine production to 1.93 g/L in shake flask fermentation .


Chemical Reactions Analysis

L-Methioninol can participate in various chemical reactions. For instance, it has been used in the determination of L-Methionine using L-Methionine decarboxylase . Moreover, it has been involved in nitrite-triggered cycloaddition reactions between bromides and alkynes/alkenes .

Scientific Research Applications

Enhanced Enantioselectivity in Catalysis L-Methioninol (L-MetOH) has been found to significantly improve the enantioselectivity of lipase-catalyzed hydrolysis reactions. This enhancement in selectivity was observed in the hydrolysis of specific nitrile compounds, showcasing L-MetOH's potential as a valuable additive in enzymatic reactions (Itoh et al., 1991).

Affinity Chromatography Applications In biochemical research, L-Methioninol enhances the affinity of adenosine monophosphate (AMP) for methionyl-tRNA synthetase, a key enzyme in protein synthesis. This property has been utilized to develop new methods for purifying methionyl-tRNA synthetase through affinity chromatography, significantly improving purification efficiency (Fayat et al., 1977).

Epigenetic Modification and Diabetes L-Methioninol supplementation has been studied for its role in epigenetic modifications related to type 2 diabetes. Research shows that L-Methioninol activates certain enzymes and modulates key metabolic pathways, suggesting potential therapeutic applications for metabolic diseases (Navik et al., 2019).

Methionine Production and Biotechnology L-Methioninol is studied in the context of methionine production, an essential amino acid with widespread applications in food, feed, and pharmaceutical industries. Studies focus on fermentation processes and genetic modifications to enhance methionine yield from natural and genetically modified organisms (Willke, 2014).

Improving Amino Acid Biosynthesis Research has shown that adding calcium carbonate improves L-Methioninol biosynthesis in genetically engineered Escherichia coli, suggesting strategies for optimizing amino acid production through metabolic engineering (Zhou et al., 2020).

Potential Role in Neurodegenerative Diseases A study on the potential role of L-Methioninol in Alzheimer's-like neurodegeneration indicates that diets rich in L-Methioninol might lead to neurotoxic effects, suggesting its involvement in neurodegenerative processes (Tapia-Rojas et al., 2015).

Bioavailability and Metabolism Studies L-Methioninol has been the subject of studies examining its bioavailability and metabolic pathways in animals, contributing to a better understanding of its nutritional role and potential applications in animal feed (Dibner, 2003).

Safety And Hazards

L-Methioninol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended when handling L-Methioninol .

properties

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJGZAEWQQAPN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Methioninol

CAS RN

2899-37-8
Record name L-Methioninol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2899-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methioninol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-2-amino-4-methylthiobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHIONINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EID9XOR958
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
G Faraglia, MA Fedrigo, S Sitran - Transition metal chemistry, 2002 - Springer
… Among them, we isolated the L-methioninol complexes [M(… apparently contain bridging L-methioninol between two metal … 1,3-diaminopropane and L-methioninol, we considered it to be …
Number of citations: 12 link.springer.com
Z Guo, G Faraglia, S Sitran - Polyhedron, 1994 - Elsevier
PALLADIUM AND PLATINUM DIHALIDE COMPLEXES WITH L-METHIONINOL and … ‘,1 The study is now extended to palladium and platinum complexes with Lmethioninol (L-Mol), a …
Number of citations: 8 www.sciencedirect.com
G FAYAT, M FROMANT, D KAHN… - European Journal of …, 1977 - Wiley Online Library
… -25791 have shown that L-methioninol, a methionine analog … of magnesium and of L-methioninol in the equilibration buffer. … which antagonizes the cooperative effect of L-methioninol. …
Number of citations: 13 febs.onlinelibrary.wiley.com
SA Baker, WJ Hatton, J Han, GW Hennig, FC Britton… - The Journal of …, 2010 - Elsevier
… On cystometry the TREK-1 channel blocker L-methioninol induced a significant increase in premature contractions during filling in sham operated mice. L-methioninol had no significant …
Number of citations: 42 www.sciencedirect.com
H Marzag, M Schuler, A Tatibouët… - European Journal of …, 2017 - Wiley Online Library
… On the other hand, the cyclic sulfilimine of methionine methyl ester, methylthiopropylamine, and l-methioninol were synthesized in a single step by using PIDA. Owing to their instability, …
SA Baker, GW Hennig, J Han, FC Britton… - British journal of …, 2008 - Wiley Online Library
… Expressed TREK-1 currents are also inhibited by L-methioninol. All three types of bladder smooth muscle cells from mouse, guinea pig and monkey expressed TREK-1 genes. L-…
Number of citations: 55 bpspubs.onlinelibrary.wiley.com
GD Smith, BB Garrett, SL Holt, RE Barden - Inorganic Chemistry, 1977 - ACS Publications
… -L-glutaminol,and A-dodecanoylL-methioninol were investigated in the interfacial domain of … CuL2+ and CuL22+ complexes were observed in the Cu(II) /TV-dodecanoyl-L-methioninol …
Number of citations: 17 pubs.acs.org
N Murali, Y Lin, Y Mechulam, P Plateau, BD Rao - Biophysical journal, 1997 - cell.com
… The AMP measurements were performed, therefore, in the presence of L-methioninol, which … L-methioninol complex were 0.142 mM enzyme, 1.47 mM AMP, and 2.93 mM L-methioninol. …
Number of citations: 16 www.cell.com
XX Hou, YP Ren, ZH Luo, BL Jiang, TT Lu… - Dalton …, 2021 - pubs.rsc.org
… our studies, we chose L-methioninol as the chiral source of … Schiff base ligands derived from L-methioninol. Both TNCu-1 … Schiff base ligands derived from L-methioninol modified by o-…
Number of citations: 5 pubs.rsc.org
JS Williams, PR Rosevear - Biochemistry, 1991 - ACS Publications
… The exchange reaction was not observed with L-methioninol, an analogue of L-methionine lacking the carboxylate group. These results suggest that the a-carboxylate group is a …
Number of citations: 7 pubs.acs.org

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